4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a chlorinated aromatic ring
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is the enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .
Mode of Action
This compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the citric acid cycle .
Biochemical Pathways
By inhibiting SDH, this compound affects the citric acid cycle, a key biochemical pathway involved in cellular respiration . The inhibition of SDH disrupts the conversion of succinate to fumarate, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy production within the cell. By inhibiting SDH and disrupting the citric acid cycle, the compound reduces the production of ATP . This energy deficit can lead to cellular dysfunction and, in some cases, cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like sodium carbonate to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.
N-(4-chlorophenyl)-2-(2,5-dimethylphenyl)thiazole-4-carboxamide: is another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWQMTSRKGWWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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